Adrevil

Description

Historical Context and Early Research Initiatives on Butalamine (B1668079) Hydrochloride

The initial exploration of butalamine and its hydrochloride salt dates back to the mid-1960s, with patents for its preparation filed in 1965. drugfuture.comwikipedia.org Early pharmacological and toxicity studies were published in the late 1960s and early 1970s. drugfuture.com This initial research identified butalamine as a vasoactive substance with a novel mode of action. nih.gov Studies from this era, such as one published in 1976, highlighted its ability to stimulate blood flow without significantly affecting the cardiovascular system, thereby improving oxygen supply to diseased vascular areas. nih.gov The early work also noted its anti-inflammatory, analgesic, and local anesthetic properties. nih.gov

Evolving Academic Perspectives on Butalamine Hydrochloride’s Pharmacological Significance

The understanding of butalamine hydrochloride's pharmacological significance has evolved from a general vasodilator to a more nuanced view of its mechanism of action. It is now understood to be a smooth muscle relaxant. patsnap.com Its primary mechanism involves the inhibition of calcium ion influx into smooth muscle cells, which is a critical step for muscle contraction. patsnap.compatsnap.com By blocking these calcium channels, butalamine hydrochloride reduces the tension in the walls of blood vessels, leading to vasodilation and improved blood flow. patsnap.compatsnap.com

Further research has also pointed to mild antiplatelet properties, suggesting it may help in preventing the formation of blood clots. patsnap.com Some studies also suggest a mild depressant effect on the central nervous system. patsnap.com The metabolism of butalamine hydrochloride primarily occurs in the liver, with the resulting inactive metabolites being excreted by the kidneys. patsnap.com

Current Research Paradigms and Unaddressed Academic Questions for Butalamine Hydrochloride

While the primary mechanism of action is largely attributed to calcium channel inhibition, the precise molecular pathways and interactions are still under investigation. patsnap.com Current research continues to explore the full therapeutic potential and safety profile of butalamine hydrochloride. patsnap.com A significant area of ongoing inquiry is the complete elucidation of its pharmacodynamics. patsnap.com

The development of new analytical methods and a deeper understanding of drug-property optimization are influencing the study of amine-containing compounds like butalamine. acs.org The focus on greener synthesis methods in pharmaceutical chemistry is also a relevant modern paradigm. acs.org

Unaddressed questions include a more detailed understanding of its effects at the molecular level, its long-term safety profile, and its potential applications beyond peripheral vascular diseases. patsnap.com Further research is needed to fully understand its interactions and to define its place in therapeutic protocols. patsnap.com

Methodological Frameworks in Butalamine Hydrochloride Investigations

The investigation of butalamine hydrochloride has employed a range of standard and evolving scientific methodologies.

Synthesis and Characterization: The synthesis of butalamine has been documented since its initial patent. wikipedia.org The process involves the reaction of benzamidoxime (B57231) with chlorine, followed by a reaction with cyanamide (B42294) to produce 5-amino-3-phenyl-1,2,4-oxadiazole. wikipedia.org This intermediate is then alkylated with dibutylaminoethyl chloride to yield butalamine. wikipedia.org Modern synthetic chemistry offers various methodologies for creating and modifying such molecules, including greener synthesis approaches that aim to reduce environmental impact. acs.orgrsc.org Characterization of the compound and its hydrochloride salt is achieved through standard analytical techniques.

Pharmacological and Biological Evaluation: Early in vivo studies in animal models such as mice, rats, rabbits, and dogs were crucial in determining the hemodynamic effects and toxicity of the compound. nih.gov Modern research employs a variety of in vitro and in vivo models to investigate the mechanism of action, efficacy, and safety. nih.gov Techniques such as high-resolution mass spectrometry are used to analyze the compound in complex biological matrices. patsnap.com Computational methods, including in silico modeling, are increasingly used to predict the properties and interactions of pharmaceutical compounds. nih.gov

The table below summarizes some of the key research findings related to Butalamine Hydrochloride:

| Research Area | Key Findings |

| Pharmacology | Acts as a vasodilator and smooth muscle relaxant. patsnap.compatsnap.com |

| Mechanism of Action | Primarily inhibits the influx of calcium ions in smooth muscle cells. patsnap.compatsnap.com |

| Additional Properties | Exhibits mild antiplatelet, anti-inflammatory, analgesic, and local anesthetic effects. patsnap.comnih.gov |

| Metabolism | Primarily metabolized in the liver and excreted by the kidneys. patsnap.com |

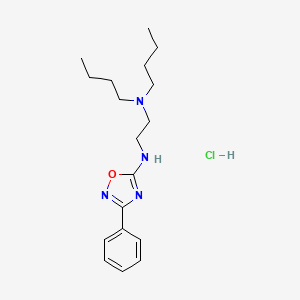

Structure

3D Structure of Parent

Properties

IUPAC Name |

dibutyl-[2-[(3-phenyl-1,2,4-oxadiazol-5-yl)amino]ethyl]azanium;chloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H28N4O.ClH/c1-3-5-13-22(14-6-4-2)15-12-19-18-20-17(21-23-18)16-10-8-7-9-11-16;/h7-11H,3-6,12-15H2,1-2H3,(H,19,20,21);1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZCEDBAQIHPGWNW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC[NH+](CCCC)CCNC1=NC(=NO1)C2=CC=CC=C2.[Cl-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H29ClN4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

352.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

28875-47-0, 56974-46-0 | |

| Record name | 1,2-Ethanediamine, N1,N1-dibutyl-N2-(3-phenyl-1,2,4-oxadiazol-5-yl)-, hydrochloride (1:?) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=28875-47-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Butalamine hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056974460 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Chemical Synthesis and Structural Elucidation of Butalamine Hydrochloride

Established Synthetic Pathways for Butalamine (B1668079) Hydrochloride Production

The production of butalamine hydrochloride relies on well-documented organic chemistry reactions. Key methodologies include alkylation and reductive amination to construct the core amine structure, followed by salt formation to yield the final hydrochloride product.

Alkylation is a fundamental process in organic synthesis for forming carbon-carbon or carbon-heteroatom bonds. In the context of amine synthesis, N-alkylation involves the addition of an alkyl group to a nitrogen atom. A primary pathway to butalamine involves the base-catalyzed alkylation of 5-amino-3-phenyl-1,2,4-oxadiazole with dibutylaminoethyl chloride. wikipedia.org

The direct alkylation of primary amines with alkyl halides can sometimes lead to a mixture of mono- and poly-alkylated products. nih.gov To achieve selective mono-N-alkylation and produce secondary amines with high purity, specific reagents and conditions are employed. google.comorganic-chemistry.org For instance, methods using cesium hydroxide (B78521) as a base in anhydrous solvents like dimethyl sulfoxide (B87167) (DMSO) have been shown to promote selective mono-N-alkylation of primary amines, minimizing the formation of over-alkylated tertiary amines and quaternary ammonium (B1175870) salts. google.com Another approach to synthesizing primary amines, such as butylamine (B146782), involves reacting a haloalkane like butyl chloride with sodium diformylamide, followed by deprotection with hydrochloric acid to yield the clean hydrochloride salt. sciencemadness.org

The synthesis of butalamine itself proceeds via the following steps:

Reaction of benzamidoxime (B57231) with chlorine. wikipedia.org

Subsequent reaction with cyanamide (B42294) to form 5-amino-3-phenyl-1,2,4-oxadiazole. wikipedia.org

Base-catalyzed alkylation of this intermediate with dibutylaminoethyl chloride completes the synthesis of the butalamine free base. wikipedia.org

Reductive amination is a powerful and widely used method for synthesizing amines from carbonyl compounds (aldehydes and ketones). nih.govmdpi.com The process typically involves two key steps:

The condensation of a carbonyl compound with an amine (or ammonia) to form an imine or enamine intermediate. mdpi.comresearchgate.net

The subsequent reduction of this intermediate to the corresponding amine, often using a reducing agent like hydrogen gas with a metal catalyst. mdpi.comresearchgate.net

This reaction is of significant importance in the pharmaceutical industry for the creation of chiral amines. nih.gov For the synthesis of butylamine, reductive amination can be employed by reacting butyraldehyde (B50154) with ammonia (B1221849) over a catalyst. researchgate.net Noble metals such as rhodium (Rh), palladium (Pd), and platinum (Pt) are often used as catalysts due to their high efficiency in hydrogenation. researchgate.net Studies on the reductive amination of butyraldehyde over a Rh/graphite catalyst have detailed the reaction network, showing that the Schiff base, N-[butylidene]butan-1-amine, is a prominent initial product. researchgate.net Similarly, the reductive amination of triacetoneamine with n-butylamine has been successfully achieved using copper-based catalysts, yielding N-butyl-2,2,6,6-tetramethyl-4-piperidinamine. researchgate.net

The final step in producing butalamine hydrochloride is the formation of the hydrochloride salt. This is a crucial step as the salt form of a drug can significantly influence its physicochemical properties, including solubility, stability, and dissolution rate. nih.govbjcardio.co.uk Approximately half of all approved drugs are administered as salts, with hydrochloride being one of the most common forms. nih.govpharmtech.com

The process of forming the hydrochloride salt is generally straightforward. It involves treating the free amine base with hydrochloric acid. chemicalbook.comorgsyn.org For instance, a common laboratory procedure involves dissolving the amine in a suitable solvent, such as diethyl ether or ethanol, and then acidifying the solution with aqueous or gaseous hydrogen chloride (HCl). chemicalbook.comorgsyn.org The resulting amine hydrochloride salt, being less soluble in the organic solvent, precipitates out and can be collected by filtration. orgsyn.org This technique is widely applied in the synthesis of various amine hydrochlorides, including tert-butylamine (B42293) hydrochloride and butalamine hydrochloride. orgsyn.org

The resulting solid can exist in different crystalline forms, a phenomenon known as polymorphism. researchgate.net Different polymorphs of the same compound can have distinct physical properties. nih.gov While the hydrochloride salt of butalamine is well-established, the potential for different crystalline forms is a key consideration during development, as is the case with other amine salts like perindopril (B612348) tert-butylamine. google.com

The conversion of a free amine to its hydrochloride salt form is a strategic decision in drug development aimed at enhancing the compound's properties. nih.gov Stability is a primary consideration. Salt formation can increase the chemical stability of a compound, particularly protecting it from degradation at high temperatures and humidity. nih.govbjcardio.co.uk The crystalline lattice of a salt is generally more stable than the amorphous form of the free base. nih.gov

Salt Formation Techniques and Crystalline Forms

Advanced Characterization Techniques in Butalamine Hydrochloride Synthesis

Confirming the identity and structure of a synthesized compound is a critical step that relies on various analytical methods. For butalamine hydrochloride, spectroscopic techniques are indispensable for structural elucidation and confirmation.

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for determining the structure of organic molecules. Both ¹H NMR (proton NMR) and ¹³C NMR (carbon-13 NMR) provide detailed information about the molecular framework.

For a compound like butylamine hydrochloride, the ¹H NMR spectrum reveals the number of different types of protons, their connectivity, and their chemical environment. chemicalbook.comnih.govnih.gov The ¹³C NMR spectrum provides complementary information about the carbon skeleton of the molecule. nih.gov This data is crucial for confirming that the desired product has been formed during synthesis. publish.csiro.au In addition to NMR, other spectroscopic methods such as Infrared (IR) spectroscopy and Mass Spectrometry (MS) are used. IR spectroscopy helps identify the functional groups present in the molecule, while MS provides the molecular weight and fragmentation pattern, further confirming the structure. nih.govcore.ac.uk

Below are the characteristic NMR spectral data for the closely related compound, n-butylamine hydrochloride.

Table 1: ¹H NMR Spectral Data for n-Butylamine Hydrochloride Data sourced from public chemical databases. chemicalbook.comnih.gov

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~0.9 | Triplet | 3H | -CH₃ |

| ~1.4 | Sextet | 2H | -CH₂-CH₃ |

| ~1.6 | Quintet | 2H | -CH₂-CH₂-N |

| ~2.9 | Triplet | 2H | -CH₂-N |

| ~8.2 | Singlet (broad) | 3H | -NH₃⁺ |

Table 2: ¹³C NMR Spectral Data for n-Butylamine Hydrochloride Data sourced from public chemical databases. nih.gov

| Chemical Shift (ppm) | Assignment |

| ~13.3 | -CH₃ |

| ~19.5 | -CH₂-CH₃ |

| ~29.9 | -CH₂-CH₂-N |

| ~39.2 | -CH₂-N |

Chromatographic Approaches for Purity Assessment (e.g., HPLC)

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for assessing the purity of pharmaceutical compounds like Butalamine hydrochloride. torontech.comvitas.no The method separates the active pharmaceutical ingredient (API) from any impurities, which may include starting materials, by-products from the synthesis, or degradation products. torontech.com A typical HPLC method for an amine hydrochloride compound would be a reverse-phase method. jopcr.comvedomostincesmp.ru

The development of a robust HPLC method involves the careful selection of a stationary phase, mobile phase, and detector. For Butalamine hydrochloride, a C18 column is a common choice for the stationary phase due to its hydrophobicity, which is suitable for separating moderately polar compounds. jopcr.comvedomostincesmp.ru The mobile phase often consists of a mixture of an aqueous buffer (like phosphate (B84403) buffer) and an organic solvent such as acetonitrile (B52724) or methanol. jopcr.com The pH of the buffer is a critical parameter that is adjusted to ensure the analyte is in a single ionic form, improving peak shape and reproducibility. jopcr.com Detection is typically performed using a UV-Vis detector, as the phenyl group in Butalamine provides strong chromophores for UV absorbance. torontech.comvedomostincesmp.ru

Peak purity analysis is a crucial part of the validation process and can be performed using a photodiode array (PDA) detector. torontech.comjopcr.com This detector scans the UV-Vis spectrum across the entire peak. A consistent spectrum throughout the elution of the peak indicates its purity. torontech.com The presence of co-eluting impurities would result in spectral variations. torontech.com

Table 1: Illustrative HPLC Parameters for Purity Assessment of Amine Hydrochloride Compounds

| Parameter | Typical Condition | Purpose |

| Column | Reverse-Phase C18, 250 mm x 4.6 mm, 5 µm | Stationary phase for separation based on hydrophobicity. vedomostincesmp.ru |

| Mobile Phase | Acetonitrile:Phosphate Buffer (pH adjusted) | Eluent to carry the sample through the column. jopcr.com |

| Flow Rate | 1.0 mL/min | Controls the speed of the separation. jopcr.com |

| Detection | UV at 238 nm | Quantifies the compound based on light absorbance. vedomostincesmp.ru |

| Injection Volume | 20 µL | The amount of sample introduced into the system. |

| Column Temperature | 30 °C | Ensures reproducibility of retention times. |

Analysis of Structural Analogs and Derivatives of Butalamine Hydrochloride

The systematic analysis of structural analogs and derivatives is a fundamental strategy in medicinal chemistry to optimize the pharmacological profile of a lead compound like Butalamine. nih.gov This involves synthesizing related molecules with targeted modifications and evaluating their properties.

The structure of Butalamine features two n-butyl groups on the terminal nitrogen of the ethylenediamine (B42938) chain. wikipedia.org Modifying these alkyl chains can influence the compound's lipophilicity, steric profile, and interaction with its biological target. The synthesis of Butalamine proceeds via the base-catalyzed alkylation of 5-amino-3-phenyl-1,2,4-oxadiazole with dibutylaminoethyl chloride. wikipedia.org

Analogs with different alkyl chains can be synthesized by substituting the alkylating agent. For instance, using N,N-diethylaminoethyl chloride or N,N-dipropylaminoethyl chloride would yield analogs with progressively shorter alkyl chains. This approach allows for a systematic investigation into how the size of the alkyl substituent affects the molecule's activity. nih.gov More complex modifications could involve replacing the linear alkyl chains with cyclic or branched structures, such as piperidine (B6355638) or piperazine (B1678402) rings, to restrict conformational flexibility and potentially enhance binding affinity. nih.gov

Table 2: Potential Butalamine Analogs via Modified Alkylating Agents

| Analog Name | Modifying Reagent | Resulting Alkyl Group |

| N,N-Diethyl Butalamine Analog | N,N-Diethylaminoethyl chloride | -N(CH₂CH₃)₂ |

| N,N-Dipropyl Butalamine Analog | N,N-Dipropylaminoethyl chloride | -N(CH₂CH₂CH₃)₂ |

| Piperidinyl-ethyl Butalamine Analog | 1-(2-Chloroethyl)piperidine | -N(CH₂)₅ (cyclic) |

| Piperazinyl-ethyl Butalamine Analog | 1-(2-Chloroethyl)piperazine | -N(CH₂CH₂)₂NH (cyclic) |

The exploration of derivatives extends beyond the alkyl chains to other parts of the Butalamine molecule. uomus.edu.iq Functional groups can be introduced or modified on the phenyl ring of the oxadiazole moiety. For example, introducing electron-donating groups (e.g., methoxy) or electron-withdrawing groups (e.g., chloro, nitro) can alter the electronic properties of the molecule, which may impact its metabolic stability and receptor interactions. scispace.com

N-methylation, the substitution of a hydrogen atom on a nitrogen with a methyl group, can have profound effects on the chemical reactivity and biological interactions of amine-containing molecules. nih.gov In the context of Butalamine analogs, methylation of the secondary amine within the ethylenediamine bridge would convert it to a tertiary amine.

This structural change eliminates a hydrogen bond donor site, which could be critical for binding to a biological target. nih.gov The loss of this interaction might decrease binding affinity. Conversely, removing the potential for hydrogen bonding can increase a molecule's ability to cross cellular membranes by making it more lipophilic. nih.gov N-methylation also introduces steric bulk, which can influence the molecule's preferred conformation and its fit within a binding pocket. From a chemical reactivity standpoint, the nitrogen atom's nucleophilicity is altered, which can affect its metabolic profile and potential for forming adducts. acs.orguni-muenchen.de For instance, secondary amines can be precursors to N-nitrosamines, a reaction pathway that is altered upon methylation to a tertiary amine. acs.org

Table 3: Predicted Effects of N-Methylation on a Butalamine Analog

| Property | Unmethylated Analog (Secondary Amine) | N-Methylated Analog (Tertiary Amine) | Rationale |

| Hydrogen Bonding | Donor & Acceptor | Acceptor only | Loss of N-H proton. nih.gov |

| Lipophilicity | Lower | Higher | Replacement of polar N-H with nonpolar N-CH₃. nih.gov |

| Steric Hindrance | Lower | Higher | Addition of a methyl group. |

| Conformational Flexibility | May be higher | May be more restricted | Methyl group can influence bond rotation. nih.gov |

| Reactivity | Can form N-nitrosamines | Different reactivity pathway. acs.org |

Pharmacological Modalities and Mechanistic Insights of Butalamine Hydrochloride Pre Clinical/theoretical

Classification within Pharmacological Agent Categories

Butalamine (B1668079) hydrochloride is primarily categorized by its functional effects on blood vessels and smooth muscle tissue. patsnap.compatsnap.com It is identified as a peripheral vasodilator and a smooth muscle relaxant, with some studies also noting local anesthetic properties. medchemexpress.com

The vasodilatory effects of Butalamine hydrochloride are a direct consequence of its properties as a smooth muscle relaxant. patsnap.com It reduces the contractile activity of smooth muscles, which are found in the walls of blood vessels. patsnap.compatsnap.com This relaxation of the vascular smooth muscle leads to the widening of the blood vessels (vasodilation), which in turn decreases vascular resistance. patsnap.com Studies on isolated human smooth muscle have demonstrated that Butalamine hydrochloride causes a reduction in spontaneous activity and a decrease in amplitude. medchemexpress.commedchemexpress.com This effect is described as a "papaverine-like action" in certain preparations. medchemexpress.commedchemexpress.com

Elucidation of Molecular and Cellular Mechanisms of Action

The therapeutic effects of Butalamine hydrochloride are rooted in its interactions at the cellular and molecular level. Research points toward its interference with ion channels and potential modulation of enzyme activity as key mechanisms.

The principal mechanism of action for Butalamine hydrochloride is its role as a smooth muscle relaxant by interfering with calcium ion channels. patsnap.com The contraction of smooth muscle cells is critically dependent on the influx of calcium ions (Ca2+). patsnap.compatsnap.com Butalamine hydrochloride is understood to inhibit this influx of calcium ions into the smooth muscle cells of blood vessel walls. patsnap.compatsnap.com By blocking or interfering with these calcium channels, the compound reduces the intracellular concentration of Ca2+, leading to less tension in the muscle fibers and subsequent relaxation and vasodilation. patsnap.com This mechanism is central to its effectiveness in conditions where smooth muscle relaxation is beneficial. patsnap.com

The specific interactions between a drug molecule (ligand) and its biological target (like a receptor or enzyme) are fundamental to its pharmacological effect. frontiersin.orgias.ac.in For Butalamine hydrochloride, its chemical structure, a derivative of butylamine (B146782), enables it to interact effectively with biological targets. patsnap.com While detailed public receptor binding profiles are not extensively documented in the provided search results, its primary interaction is established with calcium ion channels in smooth muscle cells. patsnap.com The exact molecular pathways and specific binding sites are still areas for further investigation to fully elucidate how the compound exerts its effects. patsnap.com

Beyond its effects on ion channels, Butalamine hydrochloride may also exert its influence through the modulation of enzyme activity. Some research suggests a papaverine-like action, and papaverine (B1678415) is known to be a phosphodiesterase (PDE) inhibitor. medchemexpress.commedchemexpress.comwikipedia.org PDE inhibitors work by preventing the degradation of cyclic adenosine (B11128) monophosphate (cAMP) and/or cyclic guanosine (B1672433) monophosphate (cGMP), which leads to smooth muscle relaxation and vasodilation. nih.gov While not explicitly stated as a primary mechanism for Butalamine in the search results, the comparison to papaverine suggests a potential for enzyme inhibition. medchemexpress.commedchemexpress.com Additionally, one study noted that Butalamine hydrochloride suppresses state 3 respiration and decreases the ADP/O ratio in the rat liver, indicating an interaction with metabolic enzyme processes. targetmol.com

Data Tables

Table 1: Summary of Pharmacological Properties

| Pharmacological Category | Primary Mechanism of Action | Observed Effect |

|---|---|---|

| Peripheral Vasodilator | Inhibition of calcium ion influx in vascular smooth muscle. patsnap.compatsnap.com | Widening of blood vessels, improved blood flow. patsnap.com |

| Smooth Muscle Relaxant | Interference with calcium-dependent contraction. patsnap.com | Reduction in spontaneous activity and amplitude of muscle contractions. medchemexpress.commedchemexpress.com |

Table 2: Mechanistic Insights

| Mechanism | Target | Consequence |

|---|---|---|

| Calcium Channel Interference | L-type Calcium Ion Channels in smooth muscle cells. patsnap.com | Reduced intracellular Ca2+ concentration, leading to muscle relaxation. patsnap.com |

| Enzyme Modulation (Theoretical) | Potential Phosphodiesterase (PDE) inhibition. medchemexpress.commedchemexpress.comnih.gov | Increased levels of cAMP/cGMP, promoting vasodilation. nih.gov |

| Metabolic Enzyme Interaction | Mitochondrial respiratory chain enzymes. targetmol.com | Suppression of state 3 respiration in rat liver mitochondria. targetmol.com |

Investigation of Ancillary Pharmacological Activities (Pre-clinical)

Beyond its primary role as a peripheral vasodilator, pre-clinical investigations into butalamine hydrochloride have revealed a spectrum of other pharmacological activities. These ancillary properties, observed in animal models and theoretical frameworks, suggest a more complex mechanistic profile for the compound.

Analgesic and Antiphlogistic Properties (Pre-clinical Indications)

In conjunction with its anesthetic effects, butalamine hydrochloride has demonstrated both analgesic (pain-relieving) and antiphlogistic (anti-inflammatory) properties in animal studies. medchemexpress.comnih.gov These characteristics are noted as being advantageous for addressing painful, inflammatory, and proliferative processes associated with ischemia. nih.gov The compound's ability to improve blood flow and oxygen supply to affected areas may contribute to these observed effects. nih.gov

Table 1: Summary of Pre-clinical Ancillary Activities of Butalamine Hydrochloride

| Pharmacological Activity | Pre-clinical Observation | Potential Benefit | Source |

| Local Anesthetic | Induction of local anaesthesia in animal models. | Favorable influence on painful processes in ischemic areas. | medchemexpress.comnih.gov |

| Analgesic | Production of analgesia in animals. | Management of pain associated with vascular conditions. | medchemexpress.comnih.gov |

| Antiphlogistic | Exerts an anti-inflammatory effect. | Influence on inflammatory processes in ischemic tissues. | nih.gov |

Central Nervous System Modulatory Effects (Pre-clinical/Theoretical)

Theoretical and pre-clinical data suggest that butalamine hydrochloride may exert a mild depressant effect on the central nervous system (CNS). patsnap.com This potential modulatory action could contribute to its therapeutic profile, particularly in mitigating stress-related symptoms that can accompany vascular or smooth muscle spasm conditions. patsnap.com The ability of a pharmacological agent to cross the blood-brain barrier and interact with CNS receptors is a key determinant of such effects. nih.gov While the primary mechanism of butalamine hydrochloride is focused on peripheral smooth muscle relaxation via calcium channel interference, a secondary, mild CNS action remains a component of its theoretical profile. patsnap.com The evaluation of CNS-active drugs in pre-clinical stages is crucial for characterizing the full spectrum of a compound's effects. altasciences.com

Theoretical Pharmacodynamic Modeling (Pre-clinical)

While specific, detailed pre-clinical pharmacodynamic (PD) models for butalamine hydrochloride are not extensively published, a theoretical model can be constructed based on its known mechanisms of action. Pharmacodynamic modeling aims to create a quantitative understanding of the dose-exposure-response relationship, which is a critical step in optimizing the pre-clinical efficacy of a therapeutic agent. mdpi.com

For butalamine hydrochloride, a theoretical model would primarily focus on its function as a smooth muscle relaxant through the inhibition of calcium ion influx. patsnap.compatsnap.com

Key components of a theoretical pharmacodynamic model for Butalamine Hydrochloride could include:

Target Engagement: Modeling the binding affinity and occupancy of butalamine hydrochloride at the calcium ion channels on vascular smooth muscle cells.

Signal Transduction: Quantifying the downstream effect of calcium channel inhibition on the contractile activity of these cells. patsnap.com

Physiological Response: Linking the degree of smooth muscle relaxation to measurable physiological outcomes, such as changes in blood vessel diameter, reduction in vascular resistance, and subsequent lowering of blood pressure. patsnap.compatsnap.com

Such a model would help in extrapolating drug exposure and therapeutic effects, thereby facilitating the translation of this complex therapeutic from pre-clinical to potential clinical settings. mdpi.com

Pre Clinical Investigations and in Vitro Research of Butalamine Hydrochloride

In Vitro Cellular and Tissue-Based Studies

Assessment of Smooth Muscle Contractility in Isolated Preparations

The primary mechanism of butalamine (B1668079) hydrochloride's effect on smooth muscle is attributed to its role as a smooth muscle relaxant. patsnap.com This relaxation is achieved by interfering with calcium ion channels in smooth muscle cells. patsnap.com By inhibiting the influx of calcium ions, which are essential for muscle contraction, butalamine hydrochloride effectively reduces the contractile activity of these muscles. patsnap.com This mechanism is particularly relevant for its vasodilatory properties, where the relaxation of vascular smooth muscles leads to the widening of blood vessels, decreased vascular resistance, and consequently, a reduction in blood pressure. patsnap.com

Isolated tissue bath assays are a standard pharmacological method for evaluating such concentration-response relationships in contractile tissues like the rat thoracic aorta. nih.gov These assays allow for the measurement of isometric contraction and how it is affected by various compounds. nih.gov

Impact on Specific Cellular Pathways and Metabolic Processes

The vasodilatory action of butalamine hydrochloride is linked to its ability to relax vascular smooth muscles, which can be influenced by specific cellular pathways. patsnap.com While detailed studies on its broad metabolic impact are not extensively documented, its mechanism of inhibiting calcium ion influx is a key cellular pathway affected. patsnap.com Some research on related amine compounds, like butylamine (B146782), indicates that their metabolism can involve processes such as oxidation and conjugation. oecd.org For instance, studies on poplar cell cultures showed that altering the biosynthesis of putrescine, a related polyamine, led to widespread changes in the cellular transcriptome and metabolome, affecting nitrogen and carbon use pathways. d-nb.info This suggests that compounds like butalamine could have broader effects on cellular metabolism beyond their primary pharmacological action.

Cytotoxicity Assays across Diverse Cell Lines

Cytotoxicity assays are crucial for evaluating the potential of a substance to cause cell damage or death. thermofisher.com These assays can measure various endpoints, including cell viability (e.g., by measuring cellular ATP levels), membrane integrity (e.g., through the release of enzymes like lactate (B86563) dehydrogenase), or the activation of cell death pathways like apoptosis. thermofisher.comnih.gov

Table 1: Commonly Used Cell Lines in Cytotoxicity Studies

| Cell Line | Type | Origin |

|---|---|---|

| HEK 293 | Immortalized | Human Embryonic Kidney |

| NIH 3T3 | Immortalized | Mouse Embryo Fibroblast |

| A549 | Cancer | Human Lung Carcinoma |

| HaCaT | Immortalized | Human Keratinocyte |

| CRL-7250 | Primary | Human Foreskin Fibroblast |

| KB 3-1 | Cancer | Human Cervical Carcinoma (HeLa subline) |

| A7r5 | Immortalized | Rat Aortic Vascular Smooth Muscle |

This table represents cell lines commonly used in cytotoxicity research and not specific to Butalamine Hydrochloride studies. visikol.comnih.govnih.gov

Permeability and Transport Studies in In Vitro Models

In vitro permeability models are essential for predicting the absorption of drug candidates. nih.gov The Caco-2 cell line, derived from human colon adenocarcinoma, is a widely used model as it forms a monolayer that mimics the intestinal epithelium. researchgate.net These cells exhibit morphological and functional characteristics of small intestinal enterocytes, making them suitable for predicting intestinal drug permeation. researchgate.net

Specific permeability and transport data for butalamine hydrochloride are not extensively detailed in the available literature. However, the principles of such studies involve assessing the transport of a compound across a Caco-2 monolayer. researchgate.net Factors influencing permeability include the compound's solubility, lipophilicity, and interaction with membrane transporters. pharmaexcipients.comethernet.edu.et For instance, research on perindopril (B612348) arginine, another cardiovascular drug, used the Caco-2 model to determine that its transport might be regulated by membrane transporters. researchgate.net Artificial membranes are also employed to evaluate passive diffusion. researchgate.net

In Vivo Research in Animal Models

In vivo studies in animal models are a critical step in pre-clinical research to assess the efficacy, safety, and pharmacokinetic profile of a new chemical entity before human trials. nih.govnews-medical.net These models can help to understand the compound's effects in a complex biological system. nih.govjddtonline.info

Hemodynamic and Regional Blood Flow Analyses

As a peripheral vasodilator, butalamine hydrochloride is expected to have significant hemodynamic effects. medchemexpress.com In animal models, it has been shown to produce coronary vasodilation. medchemexpress.com

Studies on other vasodilators in animal models, such as dogs, provide a framework for how butalamine hydrochloride might be evaluated. For example, in a study investigating interventions for cardiac tamponade in dogs, various vasodilators were assessed for their effects on cardiac output, systemic vascular resistance, and regional blood flow to vital organs like the heart, kidneys, and brain. nih.gov Such studies utilize techniques to measure blood flow and hemodynamic parameters to understand the drug's impact on cardiovascular function. nih.gov The selection of an appropriate animal model is crucial and is based on similarities to human physiology and metabolism. nih.gov

Table 2: Chemical Compounds Mentioned

| Compound Name |

|---|

| Butalamine hydrochloride |

| Papaverine (B1678415) |

| Calcium |

| Butylamine |

| Putrescine |

| Lactate dehydrogenase |

| ATP (Adenosine triphosphate) |

| n-butylamine |

| Perindopril arginine |

| Isoproterenol |

| Hydralazine |

| Dextran |

Behavioral and Neurological Observations in Animal Cohorts

While specific, detailed behavioral studies on butalamine hydrochloride are not extensively documented in the public domain, the methodologies for such assessments are well-established in neuropharmacology. Typically, these would involve a battery of tests to screen for a wide range of effects. For instance, changes in spontaneous motor activity are often measured to detect sedative or stimulant properties. mdpi.com Motor coordination and balance might be assessed using a rotarod test, where a drug-induced impairment would result in the animal's inability to remain on a rotating rod. mdpi.com

Analgesic effects, suggested by butalamine's local anesthetic action, are commonly evaluated using tests like the hot plate or tail-flick test, which measure the animal's response latency to a thermal stimulus. medchemexpress.commdpi.comnih.gov Furthermore, observations may extend to more complex behaviors. For example, some studies on other neurologically active compounds have noted unusual behavioral patterns, such as hyperactivity or excessive grooming, which are meticulously recorded and analyzed for dose- and time-related incidence. nih.gov In some animal models, EEG studies are performed to detect any potential for seizure-like activity or other changes in brain electrical patterns. nih.gov

These types of comprehensive behavioral and neurological assessments in animal cohorts, from simple motor function to complex behaviors and direct CNS monitoring, are essential to fully understand the neuropharmacological profile of a compound like butalamine hydrochloride.

| Assessment Type | Common Tests Used | Observed Endpoint | Potential Implication |

|---|---|---|---|

| General Activity | Open Field Test, Spontaneous Motor Activity Cages | Changes in locomotion, rearing, and time spent in different zones. mdpi.comresearchgate.net | Sedation or Stimulation |

| Motor Coordination | Rotarod Test, Wire Grid Test | Latency to fall from the rotating rod or grid. mdpi.comscielo.br | Motor Impairment |

| Analgesia (Pain Relief) | Hot Plate Test, Tail-Flick Test | Increased latency to respond to a heat stimulus. mdpi.comnih.gov | Analgesic Properties |

| Anxiety-like Behavior | Elevated Plus Maze, Hole-Board Test | Time spent in open arms, frequency of head-dipping. mdpi.com | Anxiolytic or Anxiogenic Effects |

| Neurological Integrity | Electroencephalography (EEG) | Changes in brain wave patterns, detection of seizure activity. nih.gov | CNS Excitability/Depression |

Developmental and Reproductive Toxicology Assessments in Animal Models

Developmental and Reproductive Toxicity (DART) studies are a critical component of preclinical research, designed to identify any adverse effects of a substance on reproductive functions and the developing offspring. ich.orgfda.gov For butylamine, tested as the hydrochloride salt, developmental toxicity has been investigated in animal models. oecd.org

In a key study, oral gavage administration of butylamine hydrochloride to pregnant rats resulted in fetal malformations at a high dose level. oecd.org This effect was observed specifically with oral exposure and was not seen in studies where similar compounds were administered via inhalation, suggesting the route of exposure is a critical factor in its developmental toxicity potential. oecd.org In contrast, inhalation studies with butylamine did not produce fetal effects, even at concentrations that caused respiratory irritation in the dams. oecd.org

The standard approach to these assessments involves treating animals before mating and continuing through various stages of gestation and development to evaluate effects on fertility, embryonic development, and postnatal growth. ich.org The goal is to detect adverse effects on the pregnant female and the development of the embryo and fetus following treatment during critical periods like organogenesis. ich.org

The findings for butylamine hydrochloride highlight the importance of route-specific toxicity. The table below summarizes the key findings from an oral developmental toxicity study in rats.

| Test Substance | Animal Model | Exposure Route | Key Finding | Citation |

|---|---|---|---|---|

| Butylamine (as hydrochloride) | Rat | Oral (Gavage) | Produced fetal malformations at 400 mg/kg bw/day. | oecd.org |

| Butylamine | Rat | Inhalation | Fetal effects were not observed at the highest tested concentration. | oecd.org |

Comparative Efficacy Studies in Relevant Animal Disease Models

Comparative efficacy studies are designed to evaluate the effectiveness of a new therapeutic agent against existing standards of care or a placebo in a controlled setting. nih.govresearchgate.net For butalamine hydrochloride, which is primarily characterized as a vasodilator for peripheral vascular diseases, such studies would be conducted in animal models that mimic these conditions. patsnap.com The objective is to establish not only that the compound has a therapeutic effect but also how it measures up to other available treatments. researchgate.net

The evaluation of drug efficacy in animal models is a well-established practice in preclinical research. nih.gov These models can range from genetically engineered rodents that develop a specific disease to surgically or chemically induced disease states in animals like rats, rabbits, or pigs. minervaimaging.comresearchgate.net For a vasodilator, a relevant model might involve inducing peripheral artery disease in an animal and then measuring outcomes such as improved blood flow, reduced tissue damage, and enhanced motor function following treatment. patsnap.com

In a typical comparative study, different groups of animals with the induced disease would be treated with butalamine hydrochloride, a standard-of-care vasodilator, or a placebo. Key endpoints, such as infarct volume in ischemic models or behavioral recovery, would be quantified and compared across groups. nih.gov While butalamine hydrochloride is recognized for its vasodilatory action through the inhibition of calcium ion influx, specific data from direct comparative efficacy studies in animal models are not widely available in published literature. patsnap.compatsnap.com The development of such data is a crucial step in translating preclinical findings into potential clinical applications. nuvisan.com

Animal Model Development and Validation for Butalamine Hydrochloride Research

The development and validation of animal models are fundamental to biomedical research, providing the essential tools to study human diseases and test new therapies in a living system before human trials. nih.govfrontiersin.org For a compound like butalamine hydrochloride, the selection and validation of an appropriate animal model are critical for generating reliable preclinical data. researchgate.net

An ideal animal model should mimic the human disease state in its physiological and pathological aspects. nih.gov For butalamine hydrochloride, which targets peripheral vascular disease, a suitable model would need to replicate the reduced blood flow and subsequent tissue pathology seen in humans. patsnap.com The process of validating an animal model typically involves assessing three key criteria: taconic.com

Face Validity: This refers to how well the model's symptoms or phenotypes resemble those of the human disease. For a peripheral vascular disease model, this would include observable signs like limb ischemia or impaired motor function. taconic.com

Construct Validity: This assesses the similarity between the underlying biological mechanisms of the disease in the model and in humans. A model for butalamine research would ideally have a pathology driven by vascular smooth muscle constriction or endothelial dysfunction, aligning with the drug's mechanism as a calcium channel-interfering vasodilator. patsnap.comtaconic.com

Predictive Validity: This is the most crucial aspect for drug development and refers to the model's ability to predict how a drug will perform in humans. A model has high predictive validity if drugs that are effective in the model are also effective in clinical trials, and vice-versa. scielo.brtaconic.com

No single animal model can perfectly replicate a complex human disease, and each has its limitations. frontiersin.orgtaconic.com Therefore, research often relies on a combination of models to build a comprehensive understanding of a drug's potential efficacy. The development of genetically modified animals, such as transgenic mice, has allowed for the creation of more accurate models that can recapitulate specific aspects of human diseases. nih.gov The rigorous process of developing and validating these models is indispensable for advancing the preclinical study of compounds like butalamine hydrochloride. researchgate.net

Metabolism and Pharmacokinetics of Butalamine Hydrochloride in Pre Clinical Systems

Absorption, Distribution, Metabolism, and Excretion (ADME) Studies in Animal Models

ADME studies are fundamental in drug discovery, helping to predict the performance of a compound in humans. patsnap.com These studies trace the drug from its administration to its eventual elimination from the body. Following administration in animal models, Butalamine (B1668079) hydrochloride is absorbed into the bloodstream and subsequently distributed to various tissues. patsnap.com Early pharmacological research on the compound utilized animal models including mice, rats, and dogs, establishing a basis for its vasoactive properties. medchemexpress.com

Characterization of Hepatic Biotransformation Pathways

The liver is the primary site of metabolism for a vast number of xenobiotics, including many pharmaceutical compounds. nih.gov For Butalamine hydrochloride, the liver plays the central role in its biotransformation. patsnap.com Pre-clinical findings indicate that the metabolism of Butalamine hydrochloride occurs principally in the liver, where it is converted into what are described as inactive metabolites. patsnap.com This hepatic transformation is a critical step that alters the compound's structure, generally increasing its water solubility to facilitate excretion and deactivating its pharmacological effect. nih.gov

Identification of Major Metabolites and Excretion Routes

Following hepatic biotransformation, the resulting metabolites must be eliminated from the body. The primary route of excretion for the inactive metabolites of Butalamine hydrochloride is via the kidneys. patsnap.com This indicates that the metabolites are cleared from the bloodstream by the kidneys and expelled in the urine. While the metabolites are characterized as "inactive," specific structural details of these major metabolites are not extensively detailed in the available literature. Generally, the main routes of drug elimination are through the kidneys (urine) and the biliary system (feces). nih.gov

Tissue Distribution Profiles in Animal Models

After a drug is absorbed into the systemic circulation, it is distributed to various tissues and organs throughout the body. Pre-clinical information suggests that Butalamine hydrochloride is distributed to various tissues after absorption. patsnap.com However, specific quantitative data detailing the concentration of Butalamine hydrochloride in different tissues or its potential for accumulation in particular organs from pre-clinical animal studies are not specified in the reviewed literature. Such studies are crucial for identifying target organs and potential sites of toxicity.

Methodologies for Pre-clinical Pharmacokinetic Parameter Determination

Determining the pharmacokinetic profile of a compound like Butalamine hydrochloride requires robust and validated methodologies to quantify the drug and its metabolites in biological samples. These methods are essential for constructing a comprehensive understanding of the drug's ADME profile.

Use of Radiolabeled Butalamine Hydrochloride in ADME Studies

A powerful technique in ADME studies is the use of radiolabeled compounds. mdpi.com Isotopes such as Carbon-14 (¹⁴C) or Tritium (³H) are incorporated into the drug molecule, allowing researchers to track the substance throughout the body with high sensitivity. mdpi.com These studies provide definitive data on mass balance, revealing the extent of drug absorption and the quantitative contribution of different excretion routes (urine, feces). mdpi.com While this is a standard and highly informative methodology in pre-clinical drug development, specific studies documenting the use of radiolabeled Butalamine hydrochloride were not identified in the search results.

Table 1: Common Applications of Radiolabeling in Pre-clinical ADME Studies

| Study Type | Objective | Information Gained |

| Mass Balance | To account for the total administered dose of the drug. | Quantitative recovery of radioactivity in urine, feces, and expired air, ensuring all major elimination pathways are identified. |

| Tissue Distribution | To determine where the drug and its metabolites travel in the body. | Identification of tissues with high drug concentration, potential target organs for efficacy or toxicity. |

| Metabolite Profiling | To separate and quantify the parent drug and its metabolites. | Understanding the extent of metabolism and identifying major circulating and excreted metabolites. |

| Absolute Bioavailability | To determine the fraction of an oral dose that reaches systemic circulation. | Comparison of plasma concentrations after oral and intravenous administration of the labeled drug. |

Bioanalytical Techniques for Quantifying Parent Compound and Metabolites in Biological Matrices

The accurate quantification of a parent drug and its metabolites in biological matrices such as plasma, urine, and tissue homogenates is critical for pharmacokinetic analysis. nih.gov This is achieved through the development and validation of specific bioanalytical methods. mdpi.compensoft.net High-Performance Liquid Chromatography (HPLC) coupled with mass spectrometry (MS), particularly tandem mass spectrometry (LC-MS/MS), is a dominant technique in modern bioanalysis due to its high sensitivity, specificity, and speed. researchgate.netnih.gov

These methods allow for the separation of the parent compound from its metabolites and endogenous matrix components, followed by their precise quantification. nih.gov The validation of these methods ensures they are accurate, precise, and reliable for their intended purpose, adhering to guidelines from regulatory authorities. nih.govpensoft.net While these techniques represent the standard approach for pharmacokinetic studies, specific validated methods for the quantification of Butalamine hydrochloride and its metabolites were not detailed in the provided search results.

Table 2: Key Bioanalytical Techniques in Pre-clinical Pharmacokinetics

| Technique | Principle | Common Application |

| HPLC-UV | Separation by chromatography, detection by Ultraviolet-Visible spectroscopy. | Quantification of compounds with a UV-absorbing chromophore; often used for higher concentration analytes. |

| LC-MS/MS | Separation by liquid chromatography, detection by tandem mass spectrometry. | Gold standard for high-sensitivity and high-selectivity quantification of drugs and metabolites in complex biological fluids. nih.gov |

| GC-MS | Separation by gas chromatography, detection by mass spectrometry. | Used for volatile and thermally stable compounds. Derivatization may be required for non-volatile drugs. |

| Immunoassays (e.g., ELISA) | Based on antigen-antibody recognition. | Quantification of large molecules (e.g., proteins, antibodies) and some small molecules. |

Scientific Data on the Comparative Pre-clinical Metabolism of Butalamine Hydrochloride Remains Undisclosed

A comprehensive review of publicly available scientific literature reveals a significant gap in the understanding of how the vasodilator drug, Butalamine hydrochloride, is metabolized across different pre-clinical species. Despite its established use, detailed research findings and comparative data on its metabolic profiling in common animal models such as rats, dogs, and monkeys are not available in the public domain.

Butalamine hydrochloride, a derivative of butylamine (B146782), is recognized for its action as a smooth muscle relaxant. inchem.org Its therapeutic effects are attributed to its ability to interfere with calcium ion channels in smooth muscle cells, leading to vasodilation. inchem.org The metabolism of the drug is known to occur primarily in the liver, resulting in inactive metabolites that are then excreted through the kidneys. inchem.org

However, the specific metabolic pathways and the full range of metabolites produced during the biotransformation of Butalamine hydrochloride have not been characterized in a comparative manner across different preclinical species. Such studies are a cornerstone of drug development, providing crucial insights into potential species-specific differences in drug processing, which can have significant implications for efficacy and safety assessments before human trials.

While general principles of drug metabolism suggest that compounds like Butalamine hydrochloride would undergo Phase I reactions (such as oxidation, reduction, or hydrolysis) and Phase II reactions (conjugation), the specific enzymes involved and the resulting chemical structures of the metabolites for this particular compound are not documented. For instance, studies on a related compound, sec-butylamine, have shown it undergoes oxidative deamination to form methyl ethyl ketone in dogs. inchem.org However, it is not scientifically sound to extrapolate these findings directly to Butalamine hydrochloride due to structural differences.

The absence of published data prevents the creation of a detailed comparative metabolic profile, including data tables that would typically display the relative abundance of various metabolites in species like rats, dogs, and monkeys. This lack of information hinders a complete understanding of the pharmacokinetics of Butalamine hydrochloride in pre-clinical systems.

Advanced Analytical and Characterization Methodologies for Butalamine Hydrochloride

High-Resolution Mass Spectrometry for Metabolite and Degradation Product Identification

High-resolution mass spectrometry (HRMS) is an indispensable tool for the identification of metabolites and degradation products of butalamine (B1668079) hydrochloride. nih.govnih.gov Techniques like Quadrupole Time-of-Flight (Q-TOF) and Orbitrap mass spectrometry provide highly accurate mass measurements, enabling the determination of elemental compositions for both the parent drug and its byproducts. nih.gov This level of precision allows for the differentiation of drug-related materials from complex biological matrix components. nih.gov

Forced degradation studies, which subject butalamine hydrochloride to stress conditions such as acid and base hydrolysis, oxidation, and photolysis, are essential for identifying potential degradation products that may form during manufacturing, storage, or administration. amazonaws.comekb.eg Liquid chromatography coupled with high-resolution mass spectrometry (LC-HRMS) is a powerful technique for separating and identifying these degradation products. mdpi.comvitas.no The fragmentation patterns obtained from tandem mass spectrometry (MS/MS) experiments provide crucial structural information for the definitive identification of these compounds. mdpi.comijpras.com

Key HRMS techniques for metabolite and degradation product identification include:

Data-Independent Acquisition (DIA): Methods like MSE acquire fragmentation data for all ions, allowing for retrospective data mining to identify metabolites and degradation products. nih.gov

Data-Dependent Acquisition (DDA): This method triggers MS/MS scans for ions that meet specific criteria, such as a predefined mass list of potential metabolites. ijpras.com

Mass Defect Filtering: This data mining technique helps to distinguish drug-related metabolites from endogenous components based on the difference between their exact mass and nominal mass. nih.gov

A general strategy for identifying metabolites and degradation products using LC-HRMS involves several key steps:

Sample Preparation: Incubation of butalamine hydrochloride with liver microsomes or subjecting it to forced degradation conditions. amazonaws.comnih.gov

LC-HRMS Analysis: Separation of the resulting mixture using liquid chromatography and detection with a high-resolution mass spectrometer. vitas.no

Data Processing: Utilizing software to identify features corresponding to potential metabolites or degradation products by comparing treated samples to controls. nih.gov

Structural Elucidation: Interpretation of HRMS and MS/MS data to propose the structures of the identified compounds. mdpi.com

Advanced Chromatographic Techniques for Compound Separation and Quantification

Advanced chromatographic techniques are fundamental for the separation and quantification of butalamine hydrochloride and its related substances. ijpsjournal.comresearchgate.net High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UHPLC) are the most commonly employed methods due to their high resolution, sensitivity, and applicability to a wide range of compounds. nih.govmdpi.com

Method development for the analysis of butalamine hydrochloride involves a systematic approach to optimize the separation of the main compound from its impurities and degradation products. ijpsjournal.com Key parameters that are adjusted include:

Stationary Phase: Reversed-phase columns, such as C18, are frequently used for the separation of moderately polar compounds like butalamine hydrochloride. researchgate.net

Mobile Phase: The composition of the mobile phase, typically a mixture of an aqueous buffer and an organic solvent like acetonitrile (B52724) or methanol, is optimized to achieve the desired retention and separation. cpur.in

Detection: UV-Vis detectors are commonly used for quantification, with the detection wavelength selected based on the maximum absorbance of butalamine hydrochloride. cpur.injocpr.com

Table 1: Typical Chromatographic Conditions for the Analysis of Amine Hydrochlorides

| Parameter | Typical Setting | Purpose |

| Chromatographic Mode | Reversed-Phase HPLC/UHPLC | Separation of moderately polar to non-polar compounds. |

| Stationary Phase | C18 or C8 bonded silica | Provides hydrophobic interactions for retention. |

| Mobile Phase A | Aqueous buffer (e.g., ammonium (B1175870) formate, phosphate) | Controls pH and ionic strength. |

| Mobile Phase B | Acetonitrile or Methanol | Organic modifier to elute the analyte. |

| Gradient Elution | Increasing percentage of Mobile Phase B over time | Optimizes separation of compounds with varying polarities. |

| Flow Rate | 0.2 - 1.0 mL/min | Influences analysis time and backpressure. |

| Column Temperature | 25 - 40 °C | Affects retention time and peak shape. |

| Detection | UV-Vis at λmax | For quantification of the analyte. |

| Injection Volume | 5 - 20 µL | Amount of sample introduced into the system. |

This table presents a generalized set of conditions and may require optimization for the specific analysis of Butalamine Hydrochloride.

Gas Chromatography (GC), particularly when coupled with a mass spectrometer (GC-MS), can also be a valuable technique for the analysis of butalamine hydrochloride, especially for identifying volatile impurities or degradation products. nih.gov

Spectroscopic Techniques for Investigating Molecular Interactions (e.g., UV-Vis, Volumetric Analysis)

Spectroscopic techniques provide valuable insights into the molecular interactions of butalamine hydrochloride.

UV-Visible (UV-Vis) Spectroscopy: This technique is routinely used for the quantification of butalamine hydrochloride and to study its interactions with other molecules. jocpr.com Changes in the absorption spectrum, such as shifts in the maximum wavelength (λmax) or changes in absorbance intensity, can indicate the formation of complexes or other interactions. researchgate.netscirp.org For instance, the interaction of amine hydrochlorides with other substances can be monitored by observing changes in the UV-Vis spectrum. researcher.life

Volumetric Analysis: Techniques such as titration can be used to determine the concentration of butalamine hydrochloride and to study its acid-base properties. libretexts.org The titration of a weak base like the butylamine (B146782) moiety with a strong acid like hydrochloric acid can be monitored by pH measurements, providing information about the pKa of the conjugate acid. libretexts.org Furthermore, volumetric studies, by measuring properties like apparent molar volume, can provide information about solute-solute and solute-solvent interactions in solution. acs.orgresearchgate.net

Other Spectroscopic Techniques:

Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR can be used to identify functional groups within the butalamine hydrochloride molecule and to study changes in vibrational frequencies that occur upon interaction with other molecules, providing information about binding sites. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful tool for structural elucidation and can also be used to study molecular interactions by observing changes in the chemical shifts of protons and carbons upon binding. nih.gov

In Silico Tools for Predicting Metabolic Fate and Reactivity

In silico tools play a crucial role in modern drug development by predicting the metabolic fate and reactivity of compounds like butalamine hydrochloride before extensive and costly experimental studies are undertaken. nih.govcreative-biolabs.com These computational models can screen large numbers of compounds and identify potential metabolic liabilities early in the discovery process. nih.gov

There are two main categories of in silico prediction methods:

Ligand-Based Approaches: These methods use the chemical structure of the drug to predict its metabolism based on knowledge of known substrates for metabolic enzymes. creative-biolabs.com

Structure-Based Approaches: These methods model the interaction between the drug and the active site of a specific metabolic enzyme, such as cytochrome P450, to predict the site of metabolism. creative-biolabs.com

Several software tools are available for predicting drug metabolism: nih.govmdpi.com

BioTransformer: Predicts the metabolism of small molecules by various metabolic enzymes. nih.gov

Meteor Nexus: An expert system that predicts metabolic transformations and helps in the elucidation of experimentally observed metabolites. lhasalimited.org

GLORYx and Biotransformer 3.0: Web-based tools that predict phase I and phase II metabolites. mdpi.com

These tools can generate a list of putative metabolites, which can then be used to guide experimental studies, such as targeted analysis by LC-HRMS. nih.gov This integrated approach, combining in silico prediction with experimental verification, significantly accelerates the process of metabolite identification. mdpi.com

Table 2: Commonly Used In Silico Tools for Metabolism Prediction

| Tool | Approach | Key Features |

| BioTransformer | Ligand-based | Predicts metabolism by various enzymes, including CYPs, UGTs, and sulfotransferases. |

| Meteor Nexus | Knowledge-based expert system | Contains a large database of metabolic transformations; provides detailed supporting evidence. |

| GLORYx | Machine learning and rule-based | Predicts and classifies putative phase I and phase II metabolites. |

| Biotransformer 3.0 | Ligand-based | Predicts metabolic transformations for small molecules. |

| Zeneth | Expert decision support software | Predicts forced degradation pathways of organic compounds. acs.org |

This table provides a summary of some available tools and their general features.

By leveraging these advanced analytical and computational methodologies, a comprehensive understanding of the chemical and biological properties of butalamine hydrochloride can be achieved, which is essential for its development and safe use.

Computational and Theoretical Investigations of Butalamine Hydrochloride

Quantitative Structure-Activity Relationship (QSAR) Analysis

Quantitative Structure-Activity Relationship (QSAR) analysis is a computational methodology that aims to correlate the structural or physicochemical properties of a series of compounds with their biological activities. drugbank.com The fundamental principle is that the variations in the biological effects of a group of molecules are dependent on the changes in their molecular features.

For Butalamine (B1668079) hydrochloride, a QSAR study would typically involve a set of structurally similar 1,2,4-oxadiazole (B8745197) derivatives. The process would involve:

Descriptor Calculation: Calculating various molecular descriptors for Butalamine and its analogues. These descriptors quantify different aspects of the molecule's structure and properties, such as electronic (e.g., partial charges, dipole moment), steric (e.g., molecular volume, surface area), and hydrophobic (e.g., LogP) characteristics.

Model Development: Using statistical methods, such as multiple linear regression (MLR) or machine learning algorithms, to build a mathematical model that links these descriptors to a measured biological activity (e.g., vasodilatory potency).

Model Validation: Rigorously validating the model to ensure its predictive power and robustness.

A successful QSAR model for a series of compounds including Butalamine could identify key molecular features essential for its vasodilator activity. For instance, such a study might reveal that specific substitutions on the phenyl ring or alterations to the length of the N,N-dibutylamino side chain significantly impact efficacy. This information is invaluable for designing new, potentially more potent, or selective analogues.

Molecular Docking and Dynamics Simulations for Target Interaction Prediction

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand, such as Butalamine) when bound to a second (a receptor, typically a protein target) to form a stable complex. researchgate.net This method is crucial for understanding the molecular basis of a drug's mechanism of action.

Given Butalamine's function as a peripheral vasodilator, a likely target class would be proteins involved in the regulation of vascular smooth muscle tone, such as specific ion channels or cell surface receptors. A molecular docking study for Butalamine hydrochloride would proceed as follows:

Target Selection and Preparation: A high-resolution 3D structure of a potential protein target would be obtained from a repository like the Protein Data Bank (PDB).

Ligand Preparation: The 3D structure of Butalamine would be generated and energetically minimized.

Docking Simulation: A docking algorithm would systematically sample numerous orientations and conformations of Butalamine within the binding site of the target protein, scoring each pose based on factors like intermolecular forces and geometric complementarity.

The results would predict the most stable binding mode and estimate the binding affinity. This provides a hypothesis about which amino acid residues in the target are critical for the interaction.

Following docking, molecular dynamics (MD) simulations can be employed to study the stability and behavior of the predicted Butalamine-protein complex over time in a simulated physiological environment. rsc.org MD simulations solve Newton's equations of motion for the atoms in the system, providing a detailed view of the complex's flexibility, the role of water molecules, and the persistence of key interactions (like hydrogen bonds) identified in the docking pose. This adds a layer of validation and refinement to the static picture provided by docking.

Quantum Chemical Calculations on Reactivity and Electronic Structure

Quantum chemical calculations, based on the principles of quantum mechanics, are used to investigate the electronic structure and reactivity of molecules. nih.gov Methods like Density Functional Theory (DFT) can provide highly accurate information about a molecule's properties.

For Butalamine hydrochloride, these calculations can elucidate:

Electron Distribution: Mapping the electron density and electrostatic potential across the molecule to identify electron-rich and electron-poor regions. This is crucial for understanding how Butalamine might interact with its biological target. For example, the nitrogen atoms of the oxadiazole ring and the amino groups are expected to be key sites for hydrogen bonding.

Frontier Molecular Orbitals: Calculating the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity and stability.

Chemical Reactivity Descriptors: Determining parameters such as chemical hardness, softness, and electronegativity, which help in predicting the molecule's behavior in chemical reactions, including metabolic transformations.

These quantum-level insights are fundamental to understanding the intrinsic properties of Butalamine that govern its pharmacological activity.

Computational Approaches for Predicting Pre-clinical Pharmacological Profiles

In silico methods are widely used to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of drug candidates, providing a pre-clinical pharmacological profile. nih.govmdpi.com Several physicochemical and pharmacokinetic properties for Butalamine have been computationally predicted and are available in public databases. drugbank.com These predictions are valuable for assessing its drug-likeness and potential behavior in the body.

The "Rule of Five," developed by Lipinski, provides a set of guidelines to evaluate the drug-likeness of a chemical compound and its likelihood of being orally active. The rules are based on simple molecular descriptors.

| Property | Predicted Value (Butalamine) | Lipinski's Rule of Five Guideline | Compliance |

|---|---|---|---|

| Molecular Weight | 316.4 g/mol | ≤ 500 g/mol | Yes |

| LogP (Octanol-Water Partition Coefficient) | 4.92 | ≤ 5 | Yes |

| Hydrogen Bond Donors | 2 | ≤ 5 | Yes |

| Hydrogen Bond Acceptors | 3 | ≤ 10 | Yes |

Data sourced from DrugBank, calculated by ChemAxon. drugbank.com

Further computationally predicted properties provide deeper insight into Butalamine's potential pharmacokinetic profile.

| Predicted Property | Value | Source |

|---|---|---|

| Water Solubility | 0.0103 mg/mL | ALOGPS |

| pKa (Strongest Basic) | 8.24 | ChemAxon |

| Polar Surface Area (PSA) | 55.39 Ų | ChemAxon |

| Rotatable Bond Count | 11 | ChemAxon |

| Bioavailability | 1 (Predicted) | ChemAxon |

| Ghose Filter Compliance | Yes | ChemAxon |

| Veber's Rule Compliance | No | ChemAxon |

Data sourced from DrugBank. drugbank.com

These in silico predictions suggest that Butalamine has favorable drug-like properties according to Lipinski's rules. drugbank.com However, its high number of rotatable bonds (11) leads to non-compliance with Veber's rule, which can sometimes be associated with lower oral bioavailability. drugbank.com The predicted low water solubility and high LogP value indicate a lipophilic character. drugbank.com Collectively, these computational predictions form a foundational pre-clinical profile that can guide further experimental investigation.

Future Research Directions and Translational Perspectives Pre Clinical

Design and Synthesis of Next-Generation Butalamine (B1668079) Hydrochloride Analogs with Refined Pre-clinical Properties

A critical step in the evolution of any therapeutic agent is the exploration of its chemical structure to develop analogs with improved properties. For butalamine hydrochloride, this would involve the rational design and synthesis of new molecules aimed at enhancing efficacy, selectivity, or pharmacokinetic profiles. However, publicly accessible scientific literature does not currently contain research focused on the design and synthesis of next-generation butalamine hydrochloride analogs with specifically refined preclinical characteristics.

Development and Application of Advanced In Vitro and Organ-on-a-Chip Models

Modern preclinical assessment increasingly relies on sophisticated in vitro models, such as organ-on-a-chip technology, to better predict human responses. nih.gov These systems offer a more physiologically relevant environment compared to traditional cell cultures. emulatebio.com Despite the potential of these models to elucidate the effects of butalamine hydrochloride on vascular or other tissues, there is no available research demonstrating the development or application of advanced in vitro or organ-on-a-chip models in the study of this compound.

Exploration of Novel Pre-clinical Therapeutic Avenues based on Mechanistic Insights

The vasodilatory effect of butalamine hydrochloride suggests its potential in managing conditions related to peripheral vascular disease. drugfuture.compatsnap.com Furthermore, early research has pointed towards possible anti-inflammatory and analgesic properties in ischemic areas. nih.gov A deeper understanding of its molecular interactions could unveil novel therapeutic applications. At present, there is a lack of published preclinical studies that explore new therapeutic avenues for butalamine hydrochloride based on detailed mechanistic insights beyond its established role as a vasodilator.

Strategic Integration of Multi-omics Data in Butalamine Hydrochloride Research

The fields of genomics, proteomics, and metabolomics (collectively known as multi-omics) are powerful tools in modern drug discovery, offering a holistic view of a compound's biological effects. The application of these technologies to butalamine hydrochloride research could provide comprehensive data on its mechanism of action, identify biomarkers of response, and uncover potential off-target effects. A review of existing literature indicates that no studies have been published regarding the strategic integration of multi-omics data in the preclinical investigation of butalamine hydrochloride.

Predictive Modeling for Pre-clinical to Pre-clinical Translation

Predictive modeling, which utilizes computational algorithms and statistical methods to forecast the outcomes of in vivo studies from in vitro data, is an increasingly important aspect of preclinical drug development. Such models can help to refine study designs and reduce the reliance on animal testing. There is currently no evidence in the scientific literature of the application of predictive modeling for the preclinical to preclinical translation of butalamine hydrochloride research.

Q & A

Basic Research Questions

Q. How can researchers confirm the identity and purity of Butalamine hydrochloride during synthesis?

- Methodological Answer : Use a combination of spectroscopic techniques (e.g., NMR, IR) and chromatographic methods (HPLC or LC-MS) to verify the structural identity of the compound. Purity can be assessed via elemental analysis, melting point determination, and high-resolution mass spectrometry (HRMS). Cross-reference with established CAS numbers (22131-35-7 for the base; 56974-46-0 for the hydrochloride salt) and compare spectral data with literature values . For impurities, employ pharmacopeial guidelines (e.g., USP/EP) with validated separation protocols.

Q. What experimental parameters are critical for optimizing the synthesis of Butalamine hydrochloride?

- Methodological Answer : Key parameters include:

- Temperature control during reaction steps (e.g., maintaining ≤20°C during exothermic reactions to prevent side products, as seen in analogous sulfonation processes) .

- Solvent selection (e.g., pyridine or acetone for recrystallization to improve yield and purity) .

- Stoichiometric ratios of reactants, particularly for the formation of the oxadiazole ring in the structure .